molecular formula C10H11Cl2NO B2542882 2-chloro-N-[(4-chlorophenyl)methyl]propanamide CAS No. 90919-81-6

2-chloro-N-[(4-chlorophenyl)methyl]propanamide

Cat. No.: B2542882
CAS No.: 90919-81-6
M. Wt: 232.1
InChI Key: MXIKGEWWJHHSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-chlorophenyl)methyl]propanamide is an organic compound with the molecular formula C10H11Cl2NO. It is characterized by the presence of a chloro group and a chlorophenyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide typically involves the reaction of 4-chlorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine
  • N-(4-chlorophenyl)propanamide
  • 2-chloro-4-nitrophenol

Uniqueness

2-chloro-N-[(4-chlorophenyl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual chloro groups and propanamide backbone make it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKGEWWJHHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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